Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester
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Overview
Description
Cis-3-Aza-Bicyclo[410]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic structure.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester include other Boc-protected bicyclic amines, such as:
- cis-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- trans-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
These compounds share similar structural features but differ in the configuration of the bicyclic core or the position of the Boc protecting group. The unique structural properties of this compound make it particularly useful in specific applications, such as the development of stereochemically complex molecules.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
RMTDJEYZSNNPNM-PELKAZGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C[C@@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O |
Origin of Product |
United States |
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